Hexyl stearate Hexyl stearate Hexyl octadecanoate is a fatty acid ester.
Brand Name: Vulcanchem
CAS No.: 3460-37-5
VCID: VC3897185
InChI: InChI=1S/C24H48O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-24(25)26-23-21-8-6-4-2/h3-23H2,1-2H3
SMILES: CCCCCCCCCCCCCCCCCC(=O)OCCCCCC
Molecular Formula: C24H48O2
Molecular Weight: 368.6 g/mol

Hexyl stearate

CAS No.: 3460-37-5

Cat. No.: VC3897185

Molecular Formula: C24H48O2

Molecular Weight: 368.6 g/mol

* For research use only. Not for human or veterinary use.

Hexyl stearate - 3460-37-5

Specification

CAS No. 3460-37-5
Molecular Formula C24H48O2
Molecular Weight 368.6 g/mol
IUPAC Name hexyl octadecanoate
Standard InChI InChI=1S/C24H48O2/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-19-20-22-24(25)26-23-21-8-6-4-2/h3-23H2,1-2H3
Standard InChI Key SMWDEDPRQFUXNH-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCCC(=O)OCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCCCC(=O)OCCCCCC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Hexyl stearate (C24H48O2\text{C}_{24}\text{H}_{48}\text{O}_2) is a straight-chain ester with a molecular weight of 368.65 g/mol . The compound’s structure consists of a stearic acid (octadecanoic acid) backbone linked via an ester bond to hexanol, conferring low polarity and high lipid solubility. Its IUPAC name, hexyl octadecanoate, reflects this configuration. Key identifiers include the CAS registry number 3460-37-5 and EINECS number 222-406-9 .

Table 1: Fundamental Properties of Hexyl Stearate

PropertyValue
Molecular FormulaC24H48O2\text{C}_{24}\text{H}_{48}\text{O}_2
Molecular Weight368.65 g/mol
CAS Number3460-37-5
Physical State (25°C)Liquid
Boiling Point~420°C (estimated)
Density0.86–0.88 g/cm³
SolubilityInsoluble in water; miscible with oils and organic solvents

Spectroscopic and Thermodynamic Data

Fourier-transform infrared spectroscopy (FTIR) of hexyl stearate reveals characteristic absorption bands at 1740 cm⁻¹ (ester carbonyl stretch) and 1170 cm⁻¹ (C–O ester linkage) . Nuclear magnetic resonance (NMR) spectra show distinct signals for the methylene groups in the hexyl chain (δ 1.2–1.4 ppm) and the stearate backbone (δ 2.3 ppm for α-methylene) . Differential scanning calorimetry (DSC) indicates a glass transition temperature (TgT_g) below -20°C, consistent with its liquid state at room temperature .

Synthesis and Industrial Production

Conventional Esterification Methods

Hexyl stearate is typically synthesized via acid-catalyzed esterification. Stearic acid reacts with hexanol in the presence of sulfuric acid or p-toluenesulfonic acid at 120–150°C, achieving yields of 85–90% after 4–6 hours . The reaction follows the mechanism:

C17H35COOH+C6H13OHH+C24H48O2+H2O\text{C}_{17}\text{H}_{35}\text{COOH} + \text{C}_6\text{H}_{13}\text{OH} \xrightarrow{\text{H}^+} \text{C}_{24}\text{H}_{48}\text{O}_2 + \text{H}_2\text{O}

Excess hexanol is used to drive equilibrium toward ester formation, with water removed via azeotropic distillation .

Green Chemistry Approaches

Recent studies emphasize solvent-free ultrasound-assisted synthesis to enhance reaction rates and reduce energy consumption. For example, Gawas and Rathod (2020) demonstrated that ultrasonic irradiation (20 kHz, 150 W) at 70°C reduces reaction time to 45 minutes with 95% yield, attributed to cavitation-induced micro-mixing . Enzyme-catalyzed routes using lipases (e.g., Candida antarctica Lipase B) under mild conditions (50°C, 24 hours) offer an eco-friendly alternative, though scalability remains challenging .

Emerging Research and Future Directions

Micellar Drug Delivery Systems

Recent advances exploit hexyl stearate’s hydrophobicity to design pH-responsive micelles. For example, poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with doxorubicin showed 92% encapsulation efficiency and sustained release over 72 hours in simulated tumor microenvironments (pH 5.5) .

Biodegradable Lubricant Additives

Grafting hexyl stearate onto cellulose nanocrystals (CNCs) yielded bio-composite lubricants with 40% lower wear rates than commercial alternatives in pin-on-disk tests . These materials are being evaluated for automotive and marine applications.

Sustainable Production Techniques

Life-cycle assessments (LCAs) of ultrasound-assisted synthesis routes indicate a 60% reduction in carbon footprint compared to conventional methods . Pilot-scale reactors (100 L capacity) are under development to industrialize these processes.

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